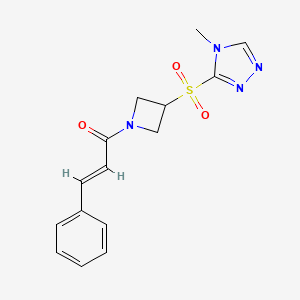

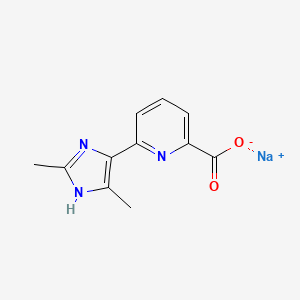

![molecular formula C25H18ClN3O2 B2818252 ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901264-87-7](/img/structure/B2818252.png)

ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate” is a complex organic compound. It contains a quinoline moiety, which is a nitrogen-containing heterocyclic compound . Quinoline and its derivatives have many pharmaceutical and industrial purposes .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, quinoline derivatives can be synthesized by adopting green chemistry principles . For example, new quinoline derivatives functionalized with various fused or linked heterocycles were prepared, and their structures were elucidated by IR, NMR, and mass spectra .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Quinoline derivatives can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Quinoline derivatives generally have a crystalline structure .

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of related compounds often involves multi-step reactions that yield complex heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. For example, the synthesis of pyrrolo[1″,2″:1′,6′]pyrazino-[2′, 3′: 4, 5]thieno[2, 3-b]quinolines showcases the development of new fused pyrazine ring systems, which could have implications for the synthesis of the ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate compound (Bakhite et al., 1995).

Crystal and Molecular Structure Analysis

Structural analysis of similar compounds, such as ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, involves advanced techniques like single crystal X-ray diffraction. This method helps in understanding the molecular geometry, intramolecular hydrogen bonds, and π-π interactions that contribute to the stability of these molecules. Such insights are crucial for designing compounds with desired physical and chemical properties (Achutha et al., 2017).

Potential Biological Activities

Research into related pyrazole derivatives has shown that these compounds can exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities, demonstrating the potential for similar compounds to be used in therapeutic applications (Hafez et al., 2016).

Antioxidant Properties

The synthesis and investigation of antioxidant properties of pyrazolo[4,3-c]quinolin-3,4-diones show that these compounds can act as effective antioxidants, which could be relevant for the compound if similar structural features are present. This highlights the potential for such compounds in oxidative stress-related research and applications (Tomassoli et al., 2016).

Advanced Materials and Electroluminescence

The development of pyrazolo[3,4-b]quinolines as luminophores for electroluminescent devices indicates the potential for this compound in materials science, particularly in the creation of new electroluminescent materials and devices (Chaczatrian et al., 2004).

Mécanisme D'action

The mechanism of action would depend on the specific application of the compound. Quinoline derivatives have been found to exhibit a broad range of biological activities, including anticancer, anti-inflammatory, antileishmanial, antimalarial, antitubercular, antibacterial, tyrosine kinase inhibitory, antitumor, and anti-HIV activity .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 1-(3-chlorophenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18ClN3O2/c1-2-31-25(30)17-11-12-22-20(13-17)24-21(15-27-22)23(16-7-4-3-5-8-16)28-29(24)19-10-6-9-18(26)14-19/h3-15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEFTPOGBGTGLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

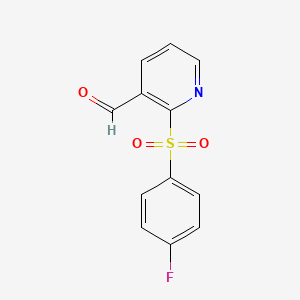

![3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine](/img/structure/B2818169.png)

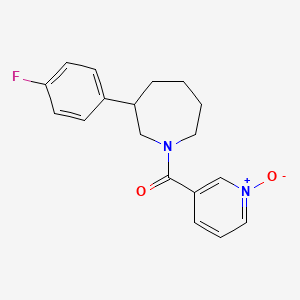

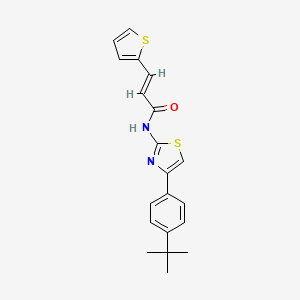

![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2818177.png)

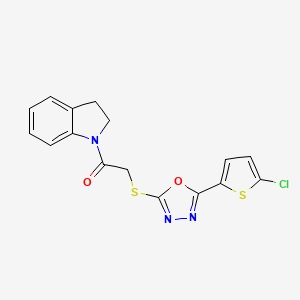

![N-[1-[3-Chloro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide](/img/structure/B2818179.png)

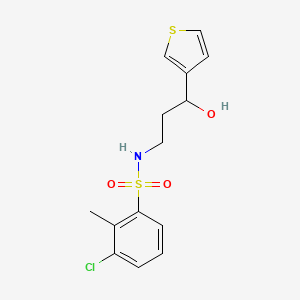

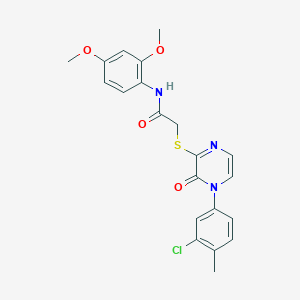

![N-(4-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2818180.png)

![2-Phenyl-2,4-dihydrospiro[1,4,2lambda5-benzoxazaphosphinine-3,1'-cyclohexane]-2-one](/img/structure/B2818187.png)

![N-[(6-methyl-1H-indazol-7-yl)carbamothioyl]benzamide](/img/structure/B2818188.png)